REACTION_CXSMILES
|
[Cl:1][C:2]1[C:12]([Br:13])=[CH:11][C:10]([N+:14]([O-])=O)=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5]>Cl.C(O)C.[Cl-].[Na+].O.[Fe]>[Cl:1][C:2]1[C:12]([Br:13])=[CH:11][C:10]([NH2:14])=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:3.4.5|
|
Name
|
|
Quantity
|
2.25 kg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OCC)C=C(C=C1Br)[N+](=O)[O-]
|
Name
|
|
Quantity
|
4000 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
4000 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
1 kg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)OCC)C=C(C=C1Br)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 kg | |
YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |